2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-18-10-8-17(9-11-18)25-21(28)14-27-20-12-7-16(24)13-19(20)22(26-23(27)29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXNPXXUCHHKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Acylation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy group on the phenyl ring can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized phenyl rings.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research indicates that derivatives of quinazoline compounds, including 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide , exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival. For instance, quinazoline derivatives have been studied for their ability to inhibit receptor tyrosine kinases, which are pivotal in various signaling pathways associated with cancer progression .
Antimicrobial Properties
This compound also shows potential antimicrobial activity. Studies have demonstrated that quinazoline derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthesis and Mechanism of Action
The synthesis of This compound typically involves multi-step reactions starting from appropriate aniline derivatives and carbonyl compounds. Key steps include:
- Formation of the Quinazolinone Core : This step often requires controlled conditions to ensure high yield.
- Introduction of Substituents : Chloro and methoxy groups are introduced through halogenation and electrophilic substitution.
- Final Acetamide Formation : The acetamide group is added to the nitrogen atom of the quinazolinone structure.
The biological activity is attributed to the compound's ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Anticancer Studies : A study focusing on quinazoline derivatives demonstrated that certain compounds exhibited IC50 values in the micromolar range against various cancer cell lines, indicating strong cytotoxic effects .
- Antimicrobial Evaluations : In vitro assays revealed that the compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural features in enhancing biological activity. The presence of electron-withdrawing groups like chloro and methoxy has been shown to increase binding affinity to target enzymes .
Wirkmechanismus
The mechanism of action of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Quinazolinone Derivatives
- AJ5d (): Contains a 4-fluorophenyl-substituted quinazolinone linked via a thioether to a tetrahydroquinazolinyl acetamide. Unlike the target compound, AJ5d features a sulfur bridge and a 4-fluorophenyl group, which may enhance metabolic stability but reduce lipophilicity compared to the chloro substituent .
- Compound 38 (): Features a quinazoline sulfonamide core with a 4-pyrrolidinyl group.
Acetamide-Thiazole Hybrids ()
- Compound 13: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide. Shares the 4-methoxyphenyl group but replaces the quinazolinone with a thiazole ring. The thiazole core may confer stronger π-π stacking interactions in enzyme binding compared to quinazolinone .
- Compound 14: Incorporates a 4-chlorophenyl-piperazinyl acetamide.
Physicochemical Properties
Table 1: Comparison of Physical Properties
*Calculated based on formula C₂₂H₁₈ClN₃O₃.
Biologische Aktivität
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-methoxyphenyl)acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , which indicates a complex structure that facilitates various biological interactions. The presence of a chloro group, a carbonyl moiety, and a phenyl ring enhances its reactivity and potential efficacy against biological targets.
The mechanisms by which this compound exerts its biological effects are primarily through interactions with specific enzymes and receptors. The quinazoline core is known to inhibit various kinases and enzymes involved in cell signaling pathways. For instance, studies have shown that quinazoline derivatives can act as inhibitors of the EGFR (Epidermal Growth Factor Receptor) pathway, which is crucial in cancer progression.
Anticancer Activity
Research has demonstrated that This compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have reported IC50 values indicating potent antiproliferative activity:
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Moderate |
These findings indicate the potential application of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
Several studies have focused on the synthesis and biological evaluation of quinazoline derivatives similar to our compound. For example:
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and assessed their cytotoxicity against different cancer cell lines. The findings highlighted that modifications in the side chains significantly influenced the compounds' efficacy .
- Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to target proteins such as DHFR (Dihydrofolate Reductase), suggesting a mechanism of action that involves inhibition of critical metabolic pathways in cancer cells .
Safety and Toxicity
Toxicity assessments are crucial for determining the therapeutic index of any drug candidate. In studies involving human cell lines, the tested quinazoline derivatives exhibited higher cytotoxicity towards cancer cells compared to normal cells, indicating a favorable safety profile for potential therapeutic use .
Q & A
Basic Research Question: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by introducing substituents. Key steps include:
Quinazolinone Core Formation : Cyclize 2-aminobenzamide derivatives with benzaldehyde under acidic conditions (e.g., acetic acid, 120°C).
Chloroacetyl Intermediate : React the quinazolinone with chloroacetyl chloride in DMF at 0–5°C to avoid side reactions.
Amide Coupling : Use 4-methoxyaniline with a 1.2:1 molar ratio to the chloroacetyl intermediate in THF, catalyzed by K₂CO₃ (60–80°C, 12 hours).
Purification : Column chromatography (silica gel, ethyl acetate/hexane, 3:7 ratio) yields >85% purity.
Critical parameters include solvent choice (DMF for solubility), temperature control, and stoichiometric excess of the amine nucleophile. Real-time monitoring via TLC ensures reaction progression .
Basic Research Question: Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H NMR : Identify singlet peaks for the methylene group (δ 4.6–4.9 ppm) and methoxy protons (δ 3.8 ppm).
- ¹³C NMR : Confirm carbonyl resonances (168–172 ppm for amide, 162–165 ppm for quinazolinone C=O).
- HRMS : Validate molecular ion [M+H]⁺ with <5 ppm mass error.
- HPLC-PDA : Assess purity (>95% using C18 column, acetonitrile/water gradient).
- FT-IR : Detect carbonyl stretches (1680–1720 cm⁻¹).
X-ray crystallography resolves ambiguous stereochemistry if suitable crystals form .
Advanced Research Question: How can structure-activity relationship (SAR) studies evaluate the biological relevance of substituents like chloro and methoxy groups?
Methodological Answer:
A three-tier SAR strategy is effective:
Analog Synthesis : Replace 6-Cl with F/Br and 4-methoxy with OH/OCF₃.
Biological Testing : Use kinase inhibition assays (e.g., ADP-Glo™ for EGFR) and cytotoxicity screens (MTT assay).
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR.
Example : Replacing 6-Cl with 6-F increased EGFR<sup>T790M</sup> selectivity 3-fold (IC₅₀ = 2.1 µM vs. 6.7 µM for parent compound) .
Advanced Research Question: How to resolve contradictions between in vitro potency and in vivo efficacy?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu = 0.12 indicates high binding).
- Metabolic Stability : Incubate with liver microsomes (e.g., t₁/₂ <30 minutes suggests rapid clearance).
- Tissue Distribution : Conduct autoradiography in rodents to assess brain permeability or renal retention.
Case Study : Low oral bioavailability (F = 12%) was linked to first-pass glucuronidation; prodrug strategies increased F to 38% .
Advanced Research Question: What mechanistic models study this compound’s interaction with kinases or DNA repair enzymes?
Methodological Answer:
Combine biochemical and cellular approaches:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kon = 1.2 × 10⁵ M⁻¹s⁻¹, koff = 0.03 s⁻¹ for PARP1).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells (e.g., ΔTm = 8.2°C at 10 µM).
- CRISPR Knockouts : Validate pathway specificity (e.g., ATM/ATR dependency in DNA damage response) .
Advanced Research Question: How to design toxicity and ADME studies for preclinical development?
Methodological Answer:
Follow FDA-ICH M3(R2) guidelines:
- Phase 1 (In Vitro) :
- CYP inhibition (IC₅₀ >50 µM for 3A4/2D6).
- hERG patch-clamp (IC₅₀ >30 µM).
- Phase 2 (Rodent) :
- 14-day repeat-dose toxicity (NOAEL = 100 mg/kg).
- Ames test (≤2-fold revertant increase).
- Phase 3 (Non-Rodent) : Cardiovascular telemetry in canines (QTc prolongation <10 ms) .
Supporting Tables
Table 1. Comparative Bioactivity of Quinazolinone Analogs
| Compound Modification | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 6-Cl, 4-OCH₃ (parent) | EGFR<sup>WT</sup> | 0.89 | 15.2 |
| 6-F, 4-OCH₃ | EGFR<sup>T790M</sup> | 2.1 | 8.7 |
| 6-Cl, 4-H | VEGFR2 | 4.8 | 2.1 |
| Data source: |
Table 2. ADME Parameters in Sprague-Dawley Rats (10 mg/kg IV)
| Parameter | Value | Acceptability Threshold |
|---|---|---|
| Plasma clearance (mL/min/kg) | 32.4 | <40 |
| Vdss (L/kg) | 1.8 | >0.6 |
| t₁/₂ (h) | 5.2 | >4 |
| Data source: |
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